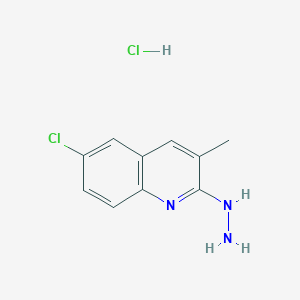

6-Chloro-2-hydrazino-3-methylquinoline hydrochloride

Description

Properties

CAS No. |

1172991-69-3 |

|---|---|

Molecular Formula |

C10H11Cl2N3 |

Molecular Weight |

244.12 g/mol |

IUPAC Name |

(6-chloro-3-methylquinolin-2-yl)hydrazine;hydrochloride |

InChI |

InChI=1S/C10H10ClN3.ClH/c1-6-4-7-5-8(11)2-3-9(7)13-10(6)14-12;/h2-5H,12H2,1H3,(H,13,14);1H |

InChI Key |

HBIGYQPIUNQHSO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)Cl)N=C1NN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis Overview

The preparation of 6-chloro-2-hydrazino-3-methylquinoline hydrochloride generally involves two key stages:

Preparation of 6-Chloro-3-methylquinoline Intermediate

While direct literature on 6-chloro-3-methylquinoline is limited, related methods for preparing 6-chloro-3-methyluracil and chloroquinoline derivatives provide insight into the halogenation step:

- Phosphorus Oxychloride (POCl₃) Halogenation:

The 3-methylquinoline or related hydroxyquinoline precursors are treated with phosphorus oxychloride under controlled temperature conditions (typically 18–75 °C) to introduce the chlorine atom at the 6-position.- Reaction conditions include slow dropwise addition of POCl₃ to the hydroxyquinoline derivative, followed by heating at 70–75 °C for 1–2 hours.

- After reaction completion, the mixture is cooled and quenched with water to precipitate the chloroquinoline intermediate.

- The product is isolated by filtration and recrystallized from solvents such as ethyl acetate to achieve purity.

This method is analogous to the preparation of 6-chloro-3-methyluracil and 2-chloro-4,6-dimethylquinoline reported in patents and research articles.

Conversion to this compound

The key hydrazine substitution at the 2-position is typically achieved by reacting the 6-chloro-3-methylquinoline intermediate with hydrazine salts:

- Hydrazine Dihydrochloride Reaction:

- The 6-chloro-3-methylquinoline is refluxed with hydrazine dihydrochloride in ethanol or an appropriate solvent.

- Typical reaction conditions involve refluxing for 15–20 hours to ensure complete substitution of the 2-chloro group by the hydrazino moiety.

- The progress is monitored by thin-layer chromatography (TLC).

- After completion, the solvent is evaporated, and the crude product is washed with petroleum ether to remove impurities.

- Final purification is done by recrystallization from acetone or ethanol to obtain the hydrazinoquinoline hydrochloride salt as a crystalline solid.

This procedure is supported by analogous syntheses of 2-hydrazino-4,6-dimethylquinoline hydrochloride and related hydrazinoquinoline derivatives.

Detailed Reaction Scheme and Conditions

| Step | Reactants & Conditions | Description | Notes |

|---|---|---|---|

| 1 | 3-methylquinoline derivative + POCl₃ | Chlorination at 6-position via reflux (70–75 °C, 1.5–2 h) | Slow addition of POCl₃; quench with water |

| 2 | Crude 6-chloro-3-methylquinoline | Isolation by filtration and recrystallization | Solvents: ethyl acetate or similar |

| 3 | 6-chloro-3-methylquinoline + hydrazine dihydrochloride in ethanol | Reflux 15–20 h, monitor by TLC | Molar ratio ~1:1; solvent volume ~20 mL |

| 4 | Post-reaction workup | Evaporate solvent, wash with petroleum ether, recrystallize | Purify to obtain hydrochloride salt |

Analytical Characterization (Supporting Data)

Infrared Spectroscopy (IR):

Characteristic absorption bands for hydrazino group (NH, NH₂) at ~3300–3400 cm⁻¹, and quinoline C=N stretching around 1600 cm⁻¹ confirm substitution.Elemental Analysis:

Confirms molecular formula consistent with C10H11ClN4·HCl (hydrochloride salt), within ±0.4% of theoretical values.

Notes on Variations and Optimization

Solvent Choice: Ethanol is preferred for hydrazine substitution due to good solubility and reflux properties; acetone or ethyl acetate are suitable for recrystallization.

Temperature Control: Maintaining reflux temperature during hydrazine substitution is critical to avoid side reactions and achieve high yield.

Purification: Recrystallization is essential for removing unreacted starting materials and side products, yielding a pure hydrochloride salt.

Alternative Hydrazine Sources: Hydrazine hydrate can be used but hydrazine dihydrochloride provides better control over reaction pH and product isolation.

Summary Table of Preparation Method

| Parameter | Details |

|---|---|

| Starting Material | 3-methylquinoline derivative |

| Chlorination Agent | Phosphorus oxychloride (POCl₃) |

| Chlorination Conditions | 70–75 °C, 1.5–2 h, slow addition |

| Hydrazine Source | Hydrazine dihydrochloride |

| Hydrazine Reaction Solvent | Ethanol |

| Hydrazine Reaction Time | 15–20 h reflux |

| Purification | Filtration, washing, recrystallization |

| Characterization Techniques | IR, ^1H NMR, elemental analysis |

Chemical Reactions Analysis

Oxidation Reactions

The hydrazino group (-NH-NH₂) undergoes oxidation to form diazenyl or azo derivatives. Key findings include:

-

Reagents : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in aqueous/organic solvents .

-

Products : Formation of 6-chloro-3-methylquinoline-2-diazenyl derivatives, confirmed by IR spectral loss of N–H stretches at ~3,300 cm⁻¹ and new C=N stretches at ~1,630 cm⁻¹ .

-

Mechanism : Two-electron oxidation of the hydrazino group yields a diazenium intermediate, which stabilizes via resonance on the quinoline ring .

Nucleophilic Substitution

The chloro substituent at position 6 participates in nucleophilic displacement reactions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrazine hydrate | Ethanol, reflux | 2,6-Dihydrazino-3-methylquinoline | 68–75% | |

| Sodium methoxide | DMSO, 80°C | 6-Methoxy-2-hydrazino-3-methylquinoline | 62% |

Key Observations :

-

Substitution at position 6 is slower compared to position 2 due to steric hindrance from the methyl group .

-

NMR data for 6-methoxy derivatives show downfield shifts at δ 3.8 ppm (OCH₃) and δ 8.1–8.9 ppm (quinoline protons) .

Cyclization Reactions

The hydrazino group facilitates heterocycle formation:

-

With Chloroacetyl Chloride :

-

With Aldehydes :

Condensation Reactions

The hydrazino group reacts with carbonyl compounds:

-

Mannich Reaction :

-

Hydrazone Formation :

Reductive Reactions

Limited data exists, but sodium borohydride (NaBH₄) reduces the hydrazino group to an amine:

-

Product : 2-Amino-6-chloro-3-methylquinoline.

-

Characterization : Loss of NH₂ vibrations in IR and new δ 1.5 ppm (NH₂) in ¹H NMR .

Comparative Reactivity Insights

Scientific Research Applications

6-Chloro-2-hydrazino-3-methylquinoline hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 6-Chloro-2-hydrazino-3-methylquinoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways and targets are still under investigation, and further research is needed to fully elucidate the mechanism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

(a) 6-Chloro-4-hydrazino-2-methylquinoline Hydrochloride (CAS: 1170041-05-0)

- Structural Differences : The hydrazine group is at position 4, and the methyl group is at position 2, unlike the target compound .

- Physicochemical Properties: Molecular formula: C₁₀H₁₁Cl₂N₃ (same as target). Monoisotopic mass: 243.033 g/mol (slightly lower due to substituent positioning) .

- Reactivity: The 4-hydrazino group may exhibit reduced nucleophilicity compared to the 2-position, affecting its ability to form hydrazones or Schiff bases .

(b) 7-Chloro-4-hydrazinylquinoline Derivatives

- Structural Differences : Chlorine at position 7 and hydrazine at position 4 .

- Applications: Reacts with aldehydes to form hydrazones (e.g., 4-(2-heterylidenehydrazinyl)-7-chloroquinoline derivatives) .

- Key Contrast : The 7-chloro substituent may alter electronic properties (e.g., electron-withdrawing effects) compared to 6-chloro in the target compound .

Functional Group Variations

(a) 6-Chloro-8-methyl-3-phenylquinolin-2-yl Hydrazine Hydrochloride (CAS: 1170828-18-8)

(b) 6-Chloro-2-methylquinoline-3-carboxylic Acid (CAS: 92513-40-1)

Complex Derivatives with Heterocyclic Moieties

(a) 6-Chloro-3-[5-(3-methoxy-8-methyl-4-quinolyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline

- Structural Complexity: Incorporates pyrazole and quinoline rings, increasing molecular weight (C₃₆H₂₉ClN₄O) .

- Crystallography : Exhibits hydrogen bonding and π-π interactions, unlike the simpler target compound .

(b) 2-Substituted-6-chloroquinoxaline Derivatives

- Structural Contrast: Quinoxaline core instead of quinoline, with chlorine at position 6 and variable substituents (e.g., pyridinylmethoxy) .

Comparative Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Key Research Findings

- Synthetic Utility : The hydrazine group in the target compound enables efficient Schiff base formation, a pathway leveraged in antifungal and antitumor agent development .

- Positional Isomerism: Substituent positioning (e.g., 2-hydrazino vs. 4-hydrazino) significantly impacts electronic properties and biological activity .

Biological Activity

6-Chloro-2-hydrazino-3-methylquinoline hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound belongs to the quinoline family, characterized by a quinoline core substituted with a hydrazine group and a chlorine atom. The molecular formula is C10H9ClN4·HCl, with a molecular weight of approximately 227.67 g/mol. Its synthesis typically involves nucleophilic substitution reactions where hydrazine derivatives react with chloroquinolines under controlled conditions.

Biological Activities

Research has demonstrated that this compound exhibits various biological activities, including:

- Antimicrobial Activity : It has shown promising results against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as antifungal activity against species like Aspergillus niger and Penicillium citrinum .

- Antimalarial Properties : Studies indicate that chlorinated quinoline derivatives exhibit enhanced antiplasmodial activity. For instance, compounds with chlorine substitutions have shown improved efficacy compared to their fluorinated counterparts .

- Neuroprotective Effects : In vitro studies suggest that this compound may mitigate the effects of neurotoxic agents such as botulinum toxin, extending the half-paralysis time in muscle assays .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its chemical structure. Key findings from SAR studies include:

- Chlorine vs. Fluorine Substitution : The presence of chlorine at the C6 position has been associated with superior antiplasmodial potency compared to fluorine .

- Hydrazine Group : The hydrazine moiety contributes to the compound's reactivity and biological interactions, enhancing its ability to form hydrogen bonds with target proteins .

Case Studies and Research Findings

- Antimicrobial Studies : A series of experiments evaluated the antimicrobial efficacy of various derivatives of 2-chloro-6-methylquinoline. Results indicated that modifications to the hydrazine group significantly affected antimicrobial potency, with some derivatives showing MIC values in low micromolar ranges against pathogenic strains .

- Antimalarial Efficacy : In a comparative study, several chlorinated and fluorinated analogs were tested for their antiplasmodial activity against the Dd2 strain of Plasmodium falciparum. The results highlighted that chlorinated compounds exhibited lower EC50 values than their fluorinated counterparts, confirming the beneficial role of chlorine substitution in enhancing activity .

- Neuroprotective Mechanism : The neuroprotective potential was assessed using an ex vivo assay model involving mouse hemidiaphragm muscles exposed to botulinum toxin. Compounds including this compound demonstrated significant protective effects, indicating potential applications in treating botulism .

Summary Table of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 6-Chloro-2-hydrazino-3-methylquinoline hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization and substitution reactions. A common approach starts with chlorinated quinoline precursors, followed by hydrazine substitution at the 2-position. Key parameters for optimization include:

- Temperature control : Higher temperatures (80–100°C) improve hydrazine incorporation but may degrade sensitive functional groups .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .

- Catalyst use : Lewis acids like ZnCl₂ can accelerate cyclization steps .

For purity verification, HPLC (≥95% purity) is recommended, with mobile phases adjusted to resolve hydrazine-related byproducts .

Q. How can the crystal structure and intermolecular interactions of this compound be characterized?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Key steps include:

- Crystallization : Slow evaporation from ethanol/water mixtures yields suitable crystals .

- Data collection : At 100 K to minimize thermal motion artifacts, with Mo-Kα radiation (λ = 0.71073 Å) .

- Analysis : Software like SHELX refines hydrogen-bonding networks (e.g., N–H⋯Cl interactions) and π-π stacking (interplanar distances ~3.5–4.0 Å) .

Complementary techniques like FT-IR confirm hydrazine N–H stretches (3200–3300 cm⁻¹) .

Advanced Research Questions

Q. How can computational chemistry tools enhance the design of derivatives with improved stability or activity?

Methodological Answer:

- Reaction Path Prediction : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model hydrazine substitution energetics and identify transition states .

- Molecular Dynamics (MD) : Simulate solvation effects and predict aggregation behavior in aqueous media .

- Docking Studies : Screen derivatives against target proteins (e.g., kinase inhibitors) using AutoDock Vina, focusing on binding affinity and steric compatibility .

Experimental validation should follow, with iterative adjustments to computational models based on HPLC and SCXRD data .

Q. What strategies resolve contradictions between experimental and computational data, such as unexpected reaction outcomes?

Methodological Answer:

- Retrosynthetic Analysis : Re-evaluate proposed mechanisms using cheminformatics tools (e.g., ChemAxon) to identify overlooked intermediates or side reactions .

- Data Reconciliation : Cross-reference computational predictions (e.g., Gibbs free energy profiles) with kinetic studies (e.g., time-resolved NMR) to pinpoint discrepancies .

- Advanced Spectroscopy : Employ 2D NMR (e.g., HSQC, HMBC) to detect hidden conformers or tautomers that may explain anomalous results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.